n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate
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Overview
Description
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a butyl group attached to the acrylate moiety, with a 2,5-dimethoxyphenyl group in the trans (E) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate typically involves the esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with n-butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- n-Butyl (E)-3-(2,4-dimethoxyphenyl)acrylate
- n-Butyl (E)-3-(3,4-dimethoxyphenyl)acrylate
- n-Butyl (E)-3-(2,5-dimethoxyphenyl)propionate
Uniqueness
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trans (E) configuration of the acrylate moiety also contributes to its distinct properties compared to other isomers.
Properties
Molecular Formula |
C15H20O4 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
butyl (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-5-10-19-15(16)9-7-12-6-8-13(17-2)11-14(12)18-3/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChI Key |
APNXRVRDASECHJ-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCCCOC(=O)C=CC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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